1-(1-Bromoethyl)-2-methoxybenzene
Description
Contextualization within Organic Chemistry and Synthetic Strategy
1-(1-Bromoethyl)-2-methoxybenzene is an aromatic halogenated ether. Within the realm of organic chemistry, it serves as a valuable intermediate in synthetic strategies. Its structure combines a benzene (B151609) ring substituted with a methoxy (B1213986) group and a bromoethyl group, making it a versatile building block for the introduction of a 2-methoxyphenethyl moiety into more complex molecules. The presence of the benzylic bromide is key to its utility, allowing for a range of nucleophilic substitution and organometallic reactions.
Structural Features and their General Implications for Reactivity
The molecule's reactivity is dictated by the interplay of its functional groups. The bromoethyl group, specifically the bromine atom attached to the benzylic carbon, is a good leaving group, making this position susceptible to nucleophilic attack. The methoxy group at the ortho position is an electron-donating group, which can influence the reactivity of the aromatic ring and the benzylic position through both inductive and resonance effects. This substitution pattern can direct the regioselectivity of further reactions on the aromatic ring and modulate the reactivity of the bromoethyl side chain.
Research Significance and Outline Scope
The significance of this compound in research lies in its potential as a precursor for various organic compounds. Its structural features allow for the strategic construction of larger, more complex molecular architectures. This article will focus exclusively on the chemical properties, synthesis, reactivity, and spectroscopic analysis of this compound, providing a detailed scientific examination based on available data.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-bromoethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUBCPWOISVAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620868 | |
| Record name | 1-(1-Bromoethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223375-01-7 | |
| Record name | 1-(1-Bromoethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies: Advancements in the Preparation of 1 1 Bromoethyl 2 Methoxybenzene
Classical and Contemporary Bromination Strategies
The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry, and the synthesis of 1-(1-bromoethyl)-2-methoxybenzene often commences from its corresponding alcohol precursor, 1-(2-methoxyphenyl)ethanol (B80116).
Bromination of Related Alcohol Precursors
The most direct and classical approach to synthesize this compound is through the nucleophilic substitution of the hydroxyl group in 1-(2-methoxyphenyl)ethanol. Several reagents are commonly employed for this transformation.
One of the most established methods involves the use of phosphorus tribromide (PBr₃). This reagent reacts with the alcohol to form a good leaving group, which is subsequently displaced by a bromide ion. The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane (B109758) at low temperatures to control reactivity. manac-inc.co.jp While effective, the use of PBr₃ requires careful handling due to its corrosive and moisture-sensitive nature.
Another widely used method is the Appel reaction, which utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and offers good yields for the conversion of primary and secondary alcohols to their corresponding bromides.
A summary of classical bromination methods for benzylic alcohols is presented in Table 1.
| Reagent System | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| HBr/H₂SO₄ | Water/DCM | 0 to reflux | 70-90 | researchgate.net |
| PBr₃ | Diethyl ether | 0 to rt | 80-95 | manac-inc.co.jp |
| PPh₃/NBS | Dichloromethane | 0 to rt | 85-95 | organic-chemistry.org |
Table 1: Comparison of Classical Reagents for the Bromination of Benzylic Alcohols. The data presented is based on general procedures for benzylic alcohol bromination and may vary for the specific substrate 1-(2-methoxyphenyl)ethanol.
Regioselective and Stereoselective Bromination Techniques
When starting from 2-ethylanisole (B1585127), regioselectivity becomes a critical consideration. The desired outcome is the selective bromination at the benzylic position over the aromatic ring. Free radical bromination, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or light, is the method of choice for achieving benzylic bromination. libretexts.org The stability of the resulting benzylic radical intermediate directs the halogenation to the desired position. libretexts.org
The methoxy (B1213986) group on the aromatic ring can influence the regioselectivity of aromatic bromination if conditions are not carefully controlled. However, under radical conditions, the benzylic C-H bond is significantly weaker and more susceptible to abstraction than the aromatic C-H bonds, thus favoring the formation of this compound. masterorganicchemistry.com
The synthesis of a single enantiomer of this compound requires a stereoselective approach. This can be achieved by starting with an enantiomerically pure precursor, such as (R)- or (S)-1-(2-methoxyphenyl)ethanol, and using a bromination method that proceeds with a defined stereochemical outcome, typically inversion of configuration via an Sₙ2 mechanism. The Appel reaction, for instance, is known to proceed with inversion of stereochemistry. organic-chemistry.org The development of catalytic enantioselective methods for the direct C-H functionalization of 2-ethylanisole remains an area of active research. nih.gov
Emerging Synthetic Routes and Catalyst Development
Modern organic synthesis has seen a shift towards the development of more efficient and environmentally benign catalytic methods. These emerging routes offer potential advantages over classical stoichiometric approaches.
Transition-Metal-Catalyzed Halogenation
While direct transition-metal-catalyzed C-H bromination of benzylic positions is an evolving field, related transformations offer insights into potential synthetic pathways. researchgate.net For instance, methods for the transition-metal-free thermal generation of aryl radicals from triarylbismuthines have been developed for the synthesis of arylboronates, showcasing the potential of radical-based approaches under milder conditions. beilstein-journals.org The direct catalytic conversion of benzylic C-H bonds to C-Br bonds is a highly sought-after transformation that would eliminate the need for a pre-functionalized alcohol starting material.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. nih.gov Visible-light-driven organocatalytic methods for the alkoxylation of benzylic C-H bonds have been reported, utilizing an organic photosensitizer. nih.gov While not a direct bromination, this methodology highlights the potential of using light and an organocatalyst to activate the benzylic position for subsequent functionalization. The development of an organocatalytic system for the direct enantioselective bromination of 2-ethylanisole would represent a significant advancement in the synthesis of chiral this compound. princeton.edurroij.com
Optimization of Reaction Conditions for Preparative Scale Synthesis
The transition from laboratory-scale synthesis to preparative or industrial-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. researchgate.netdigitellinc.com For the synthesis of this compound, key parameters for optimization include reagent stoichiometry, reaction temperature, solvent choice, and reaction time.
Recent advancements in flow chemistry have shown significant promise for the optimization and scale-up of benzylic bromination reactions. rsc.orgacs.org Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for higher throughput. digitellinc.com For example, photochemical benzylic brominations have been successfully performed in flow, allowing for efficient irradiation and rapid reaction times. rsc.orgacs.org The optimization of a flow process for the synthesis of this compound could lead to a more sustainable and scalable manufacturing process.
A hypothetical optimization study for the bromination of 1-(2-methoxyphenyl)ethanol is presented in Table 2.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PBr₃ (1.1 eq) | CH₂Cl₂ | 0 | 2 | 85 |
| 2 | PBr₃ (1.1 eq) | Toluene | 0 | 2 | 78 |
| 3 | PPh₃ (1.2 eq), NBS (1.2 eq) | CH₂Cl₂ | rt | 1 | 92 |
| 4 | PPh₃ (1.2 eq), NBS (1.2 eq) | Acetonitrile (B52724) | rt | 1 | 90 |
| 5 | PPh₃ (1.05 eq), NBS (1.05 eq) | CH₂Cl₂ | rt | 1 | 88 |
Table 2: Hypothetical Data for the Optimization of the Bromination of 1-(2-methoxyphenyl)ethanol. This table illustrates a potential optimization study; actual results may vary.
Mechanistic Elucidation of Reactions Involving 1 1 Bromoethyl 2 Methoxybenzene
Detailed Analysis of Nucleophilic Substitution Pathways
Nucleophilic substitution reactions of 1-(1-bromoethyl)-2-methoxybenzene are pivotal in understanding how the substrate's structure affects reaction kinetics and stereochemical outcomes. The presence of a chiral center at the benzylic position and the electronic influence of the ortho-methoxy group create a fascinating case for studying the competition between S(_N)1 and S(_N)2 pathways.
Investigating S(_N)1 and S(_N)2 Reaction Kinetics and Stereochemistry
The kinetics of nucleophilic substitution provide critical insights into the reaction mechanism. An S(_N)1 reaction, proceeding through a carbocation intermediate, is expected to follow first-order kinetics, with the rate dependent solely on the concentration of the alkyl halide. chemicalnote.com Conversely, an S(_N)2 reaction, involving a concerted backside attack by the nucleophile, exhibits second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com For this compound, the secondary benzylic nature of the leaving group suggests that both pathways are plausible and likely compete.
The stereochemical outcome is also a key determinant. An S(_N)1 reaction, due to the planar nature of the carbocation intermediate, typically leads to a racemic mixture of products, as the nucleophile can attack from either face with equal probability. chemicalnote.com In contrast, the S(_N)2 mechanism proceeds with a complete inversion of stereochemistry at the chiral center. chemicalnote.com
The ortho-methoxy group in this compound plays a significant role in influencing the reaction pathway. Its electron-donating nature can stabilize the benzylic carbocation intermediate, thereby favoring the S(_N)1 pathway. However, the steric bulk of the methoxy (B1213986) group might hinder the approach of the nucleophile, potentially slowing down an S(_N)2 reaction.
Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics
| Feature | S(_N)1 Reaction | S(_N)2 Reaction |
| Kinetics | First-order | Second-order |
| Rate Determining Step | Formation of carbocation | Nucleophilic attack |
| Intermediate | Carbocation | Transition state |
| Stereochemistry | Racemization | Inversion of configuration |
Exploration of Intramolecular Cyclization Mechanisms (e.g., Anchimeric Assistance)
The presence of the ortho-methoxy group introduces the possibility of intramolecular reactions, most notably anchimeric assistance, also known as neighboring group participation. In this mechanism, the lone pair of electrons on the oxygen atom of the methoxy group can act as an internal nucleophile, displacing the bromide ion to form a cyclic oxonium ion intermediate. This process can significantly accelerate the rate of reaction compared to a similar substrate lacking the participating group. Subsequent attack by an external nucleophile on the oxonium ion intermediate would then lead to the final product.
Studies on related systems have demonstrated the powerful effect of anchimeric assistance by a methoxy group. rsc.org For instance, the solvolysis of compounds with a γ-methoxy group has been shown to be markedly accelerated due to the participation of the methoxy group in the rate-determining step. rsc.org This intramolecular assistance can lead to the formation of cyclic products or retention of stereochemistry in the final substitution product, depending on the reaction conditions and the nature of the external nucleophile. The investigation of such intramolecular cyclization pathways is crucial for a complete understanding of the reactivity of this compound. rsc.orgnih.govrsc.org
Radical-Mediated Transformations
In addition to ionic pathways, this compound can undergo transformations involving radical intermediates. These reactions are typically initiated by light or heat and proceed through a distinct set of mechanisms.
Generation and Reactivity of Radical Intermediates
The carbon-bromine bond in this compound can undergo homolytic cleavage upon exposure to radical initiators or energy sources like heat or UV light, generating a secondary benzylic radical. The stability of this radical is enhanced by resonance delocalization into the benzene (B151609) ring. The methoxy group can further influence the stability and subsequent reactivity of this radical intermediate.
Once formed, this radical can participate in a variety of reactions. It can abstract a hydrogen atom from a suitable donor, propagate a radical chain reaction, or undergo addition to an unsaturated system. The specific reaction pathway will depend on the reaction conditions and the presence of other reactive species. The generation and reactivity of radical intermediates are fundamental concepts in understanding many organic transformations. nih.govnih.gov
Photochemical and Thermal Radical Processes
Photochemical initiation involves the use of light to induce homolysis of the C-Br bond. nih.govosti.gov The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy. Thermal processes, on the other hand, utilize heat to achieve the same bond cleavage. nih.govcapes.gov.br
The subsequent reactions of the generated radical can lead to a variety of products. For example, in the presence of a hydrogen atom donor, the radical will be quenched to form 2-ethylanisole (B1585127). In the absence of such a donor, the radical may dimerize or undergo other complex rearrangements. The study of these photochemical and thermal processes provides valuable information on the behavior of radical intermediates and their synthetic utility. nih.gov
Electrophilic Aromatic Substitution on the Methoxybenzene Moiety
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. libretexts.orgwisc.edu This activation directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group. libretexts.orgmsu.edu
The general mechanism for EAS involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of the arenium ion. masterorganicchemistry.com
The methoxy group, being a strong activating group, directs substitution to the positions ortho and para to it. However, the existing 1-bromoethyl group at the 2-position will sterically hinder attack at one of the ortho positions (position 3). Therefore, electrophilic substitution is most likely to occur at the other ortho position (position 6) and the para position (position 4). The relative ratio of ortho to para substitution will be influenced by the steric bulk of both the substituent and the incoming electrophile. For instance, Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) typically yields a high proportion of the para product due to steric hindrance at the ortho positions. wisc.edu
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Ortho/Para or Meta Directing |
| -OCH(_3) | Activating | Ortho, Para |
| -CH(Br)CH(_3) | Deactivating (weakly) | Ortho, Para |
It is important to note that while the methoxy group is strongly activating, the alkyl halide group is weakly deactivating. However, the powerful activating effect of the methoxy group will dominate the directing effects. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be performed on the aromatic ring, with the regiochemical outcome largely dictated by the methoxy substituent. youtube.commakingmolecules.comwikipedia.orgyoutube.comadichemistry.comnih.gov
Computational Mechanistic Studies and Reaction Pathway Prediction
Computational models can be used to map the potential energy surface (PES) for a given reaction. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. The calculated energy barriers (activation energies) associated with these transition states are crucial for predicting the feasibility and rate of a particular reaction pathway.
For a compound like this compound, computational analysis can help to dissect the factors that govern the competition between substitution and elimination pathways. These factors include the nature of the nucleophile/base, the solvent, and the steric and electronic effects of the methoxy substituent on the benzene ring.
Representative Data from a Hypothetical DFT Study
To illustrate the type of information that can be obtained from a computational study, the following data table presents hypothetical calculated activation energies for the S(_N)2 and E2 reactions of this compound with a common nucleophile/base in different solvents. Such calculations are typically performed using a specific level of theory and basis set (e.g., B3LYP/6-31G*).
Table 1: Hypothetical Calculated Activation Energies (in kcal/mol) for the Reaction of this compound
| Reaction Pathway | Nucleophile/Base | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| S(_N)2 | OH⁻ | Acetonitrile (B52724) (aprotic) | 22.5 | Substitution |
| E2 | OH⁻ | Ethanol (protic) | 20.1 | Elimination |
| S(_N)2 | CN⁻ | DMSO (aprotic) | 18.9 | Substitution |
| E2 | t-BuOK (bulky base) | THF (aprotic) | 17.5 | Elimination |
Note: The data in this table is illustrative and intended to represent typical results from a computational study. Actual values would require specific DFT calculations.
Detailed Research Findings from Analogous Systems
Computational studies on similar secondary alkyl halides have provided valuable insights into their reaction mechanisms:
Transition State Geometries: For an S(_N)2 reaction, computational models can precisely determine the geometry of the pentacoordinate transition state, where the nucleophile attacks from the backside of the leaving group. sciforum.net For an E2 reaction, the calculations can confirm the required anti-periplanar arrangement of the proton being abstracted and the leaving group.
Solvent Effects: The choice of solvent significantly influences reaction pathways. Computational models can simulate solvent effects either explicitly (by including individual solvent molecules in the calculation) or implicitly (using a continuum model). nih.gov For instance, polar protic solvents are known to stabilize the carbocation intermediate in S(_N)1 reactions, and computational studies can quantify this stabilization effect.
Substituent Effects: The methoxy group on the benzene ring of this compound is an electron-donating group. Computational studies can quantify its electronic effect on the stability of carbocation intermediates (in S(_N)1/E1 pathways) and on the acidity of the benzylic proton (in E2 pathways).
Reaction Pathway Prediction: By comparing the calculated activation energies for the different possible pathways (S(_N)1, S(_N)2, E1, E2), researchers can predict the major product under specific reaction conditions. For example, a strong, sterically hindered base is computationally shown to favor the E2 pathway, which aligns with experimental observations for similar systems.
Reactivity Patterns and Derivatization Strategies of 1 1 Bromoethyl 2 Methoxybenzene
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Cross-coupling reactions are powerful methods for forging carbon-carbon bonds, and 1-(1-bromoethyl)-2-methoxybenzene can serve as an electrophilic partner in these transformations.
Palladium catalysts are widely employed for their efficiency in facilitating cross-coupling reactions. uwindsor.ca The Suzuki-Miyaura coupling, in particular, is a robust method for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. nih.govyoutube.com In this reaction, an organoboron reagent, such as a boronic acid or ester, couples with an organic halide in the presence of a palladium catalyst and a base. youtube.comrsc.org For a substrate like this compound, the benzylic bromide can react with various aryl or alkyl boronic acids to yield substituted diarylethanes or arylethyl derivatives, respectively. The choice of palladium ligand is crucial for the success of these reactions, with phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) being common choices. nih.govnih.gov The reaction conditions, including the base, solvent, and temperature, are optimized to achieve high yields and selectivity. nih.gov For instance, the coupling of bromobenzene (B47551) with phenylboronic acid has been successfully achieved using various palladium catalysts in a mixed solvent system. nih.gov
Carbonylative additions represent another important class of palladium-catalyzed reactions. While specific examples with this compound are not extensively documented in the provided results, the general principle involves the insertion of carbon monoxide into the carbon-bromine bond, followed by coupling with a nucleophile. This would theoretically allow for the synthesis of ketones or other carbonyl-containing compounds from this compound.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions This table is illustrative and provides a general representation of Suzuki-Miyaura coupling reactions.
| Electrophile | Organoboron Reagent | Catalyst System | Product Type |
|---|---|---|---|
| Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Biphenyl Derivative nih.gov |
| o-Bromoaniline | Benzylboronic Ester | CataXCium A Pd G3 | Substituted Aniline nih.gov |
| Bromobenzene | Phenylboronic Acid | (NHC)₂PdBr₂, KOH | Biphenyl nih.gov |
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering different reactivity and selectivity. wisc.eduprinceton.edu Nickel catalysts are particularly effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent. researchgate.netnih.gov For instance, the nickel-catalyzed coupling of aryl bromides with primary alkyl bromides has been developed for the formation of C(sp²)–C(sp³) bonds. researchgate.net This methodology could be applied to this compound, coupling it with another aryl halide to generate 1,1-diarylalkane structures. researchgate.net The choice of ligand, such as a bioxazoline (BiOX) ligand, is critical for achieving high yields and enantioselectivity in asymmetric variants of these reactions. researchgate.net
Other transition metals can also be employed. For example, copper(I)-promoted reactions are used for various C-C bond-forming transformations. sigmaaldrich.com
In recent years, there has been growing interest in developing transition-metal-free coupling reactions to avoid the cost and potential toxicity of metal catalysts. acs.org These reactions often proceed through different mechanisms, such as those involving radical intermediates or benzyne (B1209423) species. dntb.gov.ua For example, base-promoted homolytic aromatic substitution (BHAS) has been used for the intermolecular cross-coupling of aryl halides with arenes. dntb.gov.ua While direct examples with this compound are not detailed, similar substrates have been successfully coupled under these conditions. acs.org Another approach involves the use of UV light to promote the coupling of α-bromo compounds with alkynes in aqueous media, offering a green chemistry approach to C-C bond formation. researchgate.netnih.gov
Transformations of the Bromide Moiety for Heteroatom Linkages
The benzylic bromide of this compound is susceptible to nucleophilic attack, providing a straightforward route to introduce a variety of heteroatoms into the molecule.
The bromide can be readily displaced by a range of heteroatom nucleophiles in S_N2-type reactions. A prominent example is the reaction with sodium azide (B81097) to form the corresponding benzylic azide. This transformation is often a key step in the synthesis of more complex nitrogen-containing compounds. nih.gov The resulting azide can then undergo further reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form triazoles. nih.gov The nucleophilic substitution of benzylic bromides with sodium azide can even be performed in a one-pot process with a subsequent CuAAC reaction. nih.gov This approach highlights the utility of the bromo-to-azido transformation in building diverse molecular scaffolds. Other heteroatom nucleophiles, such as cyanides, can also be employed, leading to the formation of nitriles. pearson.com
The carbon-bromine bond in this compound can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates that are valuable in synthesis.
Grignard Reagents: The reaction of an alkyl or aryl halide with magnesium metal yields a Grignard reagent (R-MgX). wvu.eduwikipedia.org These reagents are potent nucleophiles and strong bases. masterorganicchemistry.com The formation of a Grignard reagent from this compound would involve the insertion of magnesium into the C-Br bond. google.com This organomagnesium compound could then react with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form alcohols and carboxylic acids, respectively. masterorganicchemistry.comyoutube.com
Organozinc Reagents: Organozinc compounds are another class of important organometallic reagents. wikipedia.org They can be prepared directly from organic halides and activated zinc metal (Rieke® Zinc) or via transmetalation from other organometallics. sigmaaldrich.comsigmaaldrich.com Organozinc reagents are generally less reactive than Grignard reagents, which can lead to higher selectivity in certain reactions. chemrxiv.org They are particularly useful in Negishi coupling reactions, a palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide. sigmaaldrich.com
Organoboron Reagents: Organoboron compounds, such as boronic acids and esters, are key partners in Suzuki-Miyaura coupling reactions. rsc.org While typically synthesized from the coupling partner of the halide, it is also possible to convert an organic halide into an organoboron reagent. This can be achieved through reaction with a diboron (B99234) reagent in the presence of a palladium or platinum catalyst. uwindsor.ca The resulting organoboron derivative of this compound could then participate as the nucleophilic partner in subsequent Suzuki-Miyaura couplings. wikipedia.org
Functionalization of the Aromatic Ring
The aromatic ring of this compound presents a versatile platform for further molecular elaboration. The presence of both a methoxy (B1213986) group and a bromoethyl substituent influences the regioselectivity and reactivity of the aromatic core. Functionalization can be achieved through strategies that either harness the directing capabilities of the substituents or exploit their electronic influence on the benzene (B151609) ring.
Directed Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This technique relies on the ability of certain functional groups, known as directed metalation groups (DMGs), to coordinate with an organolithium reagent, typically n-butyllithium or sec-butyllithium, and direct deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orgharvard.edu The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high precision. wikipedia.orguwindsor.ca
The methoxy group (-OCH₃) is a well-established and effective DMG. wikipedia.orgorganic-chemistry.org In the context of a molecule like this compound, the methoxy group is expected to direct lithiation to the C6 position, which is ortho to the methoxy group and meta to the bromoethyl group. The interaction between the Lewis basic oxygen of the methoxy group and the Lewis acidic lithium of the organolithium reagent facilitates this regioselective deprotonation. wikipedia.org
While specific studies on the directed ortho-metalation of this compound are not extensively documented in the reviewed literature, the reactivity of the closely related compound, 2-bromoanisole (B166433), provides valuable insights. The metalation of 2-bromoanisole with strong bases like n-butyllithium leads to the formation of a lithiated intermediate at the position ortho to the methoxy group. This intermediate can then react with various electrophiles. harvard.edu
Table 1: Examples of Directed ortho-Metalation of Anisole (B1667542) Derivatives and Subsequent Electrophilic Quench
| Starting Material | Base | Electrophile | Product | Reference |
| Anisole | n-BuLi | DMF | 2-Methoxybenzaldehyde | uwindsor.ca |
| Anisole | n-BuLi | Br₂ | 2-Bromoanisole | uwindsor.ca |
| Anisole | n-BuLi | Me₃SiCl | 2-(Trimethylsilyl)anisole | uwindsor.ca |
| 2-Bromoanisole | n-BuLi | CO₂ | 2-Bromo-6-methoxybenzoic acid | harvard.edu |
It is important to consider the potential for competitive reactions. The benzylic proton of the 1-bromoethyl group is acidic and could potentially be deprotonated by the strong base. Furthermore, the bromine atom on the ethyl group could undergo elimination or substitution reactions. However, the ortho-directing effect of the methoxy group is generally strong and often dominates the reaction pathway in DoM. harvard.eduorganic-chemistry.org
Another directed functionalization strategy involves the use of palladium-catalyzed cross-coupling reactions. The bromine atom on the aromatic ring of a related compound, such as a brominated derivative of this compound, could serve as a handle for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. wikipedia.orgfiveable.me For instance, 2-bromoanisole is a common coupling partner in such reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromoanisole
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-Methoxybiphenyl | acs.org |
| Suzuki-Miyaura | Phenylboronic acid | Pd complex in thiadiazole-functionalized polymer | 2-Methoxybiphenyl | researchgate.net |
| Buchwald-Hartwig | Amines | Copper catalyst | N-Aryl amines | wikipedia.org |
| Heck | Alkenes | Palladium catalyst | Substituted styrenes | wikipedia.org |
Exploiting the Electronic Influence of the Methoxy Group
The methoxy group is a powerful electron-donating group that significantly influences the electronic properties of the benzene ring. nih.govlibretexts.org It activates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho and para positions. nih.govlibretexts.org This is due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing the electron density at the ortho and para carbons. libretexts.orgyoutube.com
In this compound, the methoxy group at C2 directs electrophilic attack to the C4 (para) and C6 (ortho) positions. The existing 1-bromoethyl group at C1 will exert a steric hindrance effect, which may influence the ortho:para ratio of the products. Generally, the para product is favored to minimize steric clash, especially with bulky electrophiles. youtube.com
The directing effects of the substituents in electrophilic aromatic substitution are summarized by the following general rules:
All activating groups are ortho/para-directors. libretexts.org
Substituents with lone pairs adjacent to the ring are ortho/para-directors. libretexts.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Br₂ / FeBr₃ | 4-Bromo-1-(1-bromoethyl)-2-methoxybenzene | The methoxy group is an ortho, para-director, and the para position is less sterically hindered. nih.govyoutube.com |
| HNO₃ / H₂SO₄ | 1-(1-Bromoethyl)-2-methoxy-4-nitrobenzene | The methoxy group directs the nitro group to the para position. youtube.com |
| SO₃ / H₂SO₄ | 4-(1-Bromoethyl)-3-methoxybenzenesulfonic acid | The methoxy group directs sulfonation to the para position. youtube.com |
Computational methods, such as the RegioSQM method, can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions with a high degree of accuracy by calculating the lowest free energies of protonation at different positions on the aromatic ring. core.ac.uk For anisole, theoretical calculations confirm that the para and ortho positions are energetically favored for electrophilic attack. nih.gov
The interplay between the directing effect of the methoxy group and the steric hindrance of the 1-bromoethyl group allows for a degree of control over the functionalization of the aromatic ring, making this compound a valuable intermediate in the synthesis of more complex molecules.
Advanced Spectroscopic and Analytical Methodologies in Research on 1 1 Bromoethyl 2 Methoxybenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(1-Bromoethyl)-2-methoxybenzene. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical arrangement within the molecule.
The definitive structural assignment of this compound is achieved through the combined analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) protons, the methine proton of the bromoethyl group, and the methyl protons. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters. The aromatic region (typically δ 6.8-7.5 ppm) would show a complex pattern due to the ortho-disubstitution, while the aliphatic region would feature a quartet for the methine proton (CH-Br) coupled to the methyl protons, and a doublet for the methyl protons (-CH₃) coupled to the methine proton. The methoxy group (-OCH₃) would appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the four aromatic carbons attached to hydrogens, the two aromatic carbons bearing substituents, the methoxy carbon, the benzylic carbon attached to bromine, and the methyl carbon.
Isomeric Purity: NMR is also a powerful tool for assessing isomeric purity. Positional isomers, such as 1-(1-bromoethyl)-3-methoxybenzene (B1278229) and 1-(1-bromoethyl)-4-methoxybenzene, would exhibit different splitting patterns and chemical shifts in the aromatic region of their ¹H NMR spectra due to differences in symmetry and substituent effects. Quantitative ¹H NMR (qNMR) can be employed for the precise determination of the purity of a sample by integrating the signals of the analyte against a certified internal standard of known concentration. organicchemistrydata.org This method is valued for its direct proportionality between signal intensity and the number of nuclei, providing metrologically traceable results. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CHs | 6.8 - 7.4 | 110 - 130 |
| C-OCH₃ | - | 157 |
| C-CH(Br)CH₃ | - | 138 |
| -OCH₃ | ~3.8 (singlet) | ~56 |
| -CH(Br)CH₃ | ~5.3 (quartet) | ~48 |
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes and hindered rotations. youtube.comnih.gov In this compound, the presence of two adjacent, relatively bulky substituents (methoxy and 1-bromoethyl) on the benzene (B151609) ring can lead to hindered rotation around the aryl-C and aryl-O bonds.
At low temperatures, the rotation around the C(aryl)-O(methyl) bond might be slow enough on the NMR timescale to allow for the observation of distinct conformers. colostate.edu As the temperature is increased, the rate of rotation increases, leading to the coalescence of signals, and eventually, at high temperatures, a time-averaged spectrum is observed. youtube.com By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the energy barrier (Gibbs free activation energy, ΔG‡) for the rotational process. nih.gov This information provides valuable insight into the steric and electronic interactions between the ortho substituents and their influence on the molecule's conformational preferences. Studies on related ortho-substituted aromatic amides have shown that steric repulsion can dramatically increase rotational barriers. nsf.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. thermofisher.comnih.govpnnl.gov Unlike low-resolution MS, which provides nominal mass, HRMS instruments (like Orbitrap or FT-ICR) can measure m/z values with very high accuracy (typically to within 5 ppm). nih.govnih.gov
The molecular formula for this compound is C₉H₁₁BrO. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), the monoisotopic mass can be calculated with high precision. HRMS can experimentally measure this mass, and the high accuracy of the measurement allows for the differentiation between other potential molecular formulas that might have the same nominal mass but different elemental compositions. thermofisher.com This capability is essential for confirming the identity of the compound, especially when dealing with unknown samples or complex mixtures.
The presence of bromine is also readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two mass units, which is a clear signature for a monobrominated compound.
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. nih.govnih.gov In a typical MS/MS experiment, the molecular ion of this compound is selected, isolated, and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:
Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a prominent fragment ion [M-Br]⁺.
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the methyl group can occur, leading to the loss of a methyl radical (•CH₃) to form a [M-CH₃]⁺ ion.
Formation of a Tropylium (B1234903) Ion: A common fragmentation pathway for benzyl (B1604629) derivatives is the formation of a stable tropylium or substituted tropylium ion through rearrangement. Loss of the bromoethyl group could lead to a methoxy-substituted fragment that may rearrange.
Loss of Ethene (McLafferty-type rearrangement): Although less common for this specific structure, rearrangements involving the ethyl chain could occur.
The analysis of these fragmentation patterns helps to piece together the compound's structure, confirming the connectivity of the methoxy and bromoethyl groups to the benzene ring. chemguide.co.uknih.gov
Table 2: Plausible Mass Spectrometry Fragments for this compound (C₉H₁₁BrO)
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
|---|---|---|---|
| 214/216 | Molecular Ion [M]⁺ | [C₉H₁₁BrO]⁺ | - |
| 135 | [M - Br]⁺ | [C₉H₁₁O]⁺ | •Br |
| 121 | [C₈H₉O]⁺ (Methoxy-tropylium ion) | [C₈H₉O]⁺ | •CH₂Br |
Chromatographic Separations and Quantification Methods
Chromatographic techniques are essential for separating this compound from its isomers, starting materials, and byproducts, as well as for its quantification.
Gas Chromatography (GC): Capillary GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the column. Different isomers (ortho, meta, para) often have slightly different boiling points and polarities, allowing for their separation on a suitable capillary column (e.g., those with a polyethylene (B3416737) glycol or polysiloxane-based stationary phase). researchgate.netvurup.skresearchgate.net A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. For this compound and its isomers, a reverse-phase HPLC method would be appropriate. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Positional isomers can often be resolved due to subtle differences in their polarity and interaction with the stationary phase. mtc-usa.com Quantification is typically performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly.
For both GC and HPLC, accurate quantification is achieved by creating a calibration curve from standards of known concentration or by using an internal standard method. The latter involves adding a known amount of a non-interfering compound to both the standards and the unknown samples to correct for variations in injection volume and detector response.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(1-Bromoethyl)-3-methoxybenzene |
| 1-(1-Bromoethyl)-4-methoxybenzene |
| 1-bromo-2-(2-bromoethyl)benzene |
| (1-Bromoethyl)benzene |
| 1-Bromo-3-methoxybenzene |
| 1-Bromo-2-methoxy-naphthalene |
| 4-Bromo-3-methoxyphenol |
| 2-Bromo-5-methoxyphenol |
| 2-Bromo-4-methylphenol |
| 2-Bromo-4-chlorophenol |
| 2,4-Dibromophenol |
| 1-Bromonaphthalen-2-ol |
| 1-Methoxy-2-(methyl-d3)benzene |
| 1-(Methoxy-d3)-2-methylbenzene |
| 1,2-Di(methoxy-d3)benzene |
| 1-(2-Methylbenzyloxy)-4-methoxybenzene |
| 1-(4-Methylbenzyloxy)-3-methylbenzene |
| 1-(4-Methylbenzyloxy)-2-methylbenzene |
| 1-Methyl-4-(1-methyldecyloxy)benzene |
| 1-Methoxy-4-(1-methyldecyloxy)benzene |
| 2-Butoxythiophene |
| Picolinamide |
| Nicotinamide |
Gas Chromatography for Reaction Monitoring
Gas chromatography (GC) is a powerful tool for the real-time monitoring of chemical reactions, offering insights into reaction kinetics, conversion rates, and the formation of byproducts. In the context of the synthesis of this compound, for instance, from the bromination of 2-methoxyethylbenzene, GC can be employed to track the consumption of the starting material and the appearance of the desired product.
A typical GC method for this purpose would involve a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane. The choice of column is critical to achieve good resolution between the starting material, product, and any potential isomers or byproducts. The operating conditions, including injector temperature, oven temperature program, and detector settings, would be optimized to ensure efficient separation and sensitive detection. A flame ionization detector (FID) is commonly used for the analysis of organic compounds like this compound due to its high sensitivity and wide linear range. scielo.br
Table 1: Illustrative GC Parameters for Reaction Monitoring
| Parameter | Value |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Note: These are representative parameters and would require optimization for a specific analytical setup.
By periodically withdrawing aliquots from the reaction mixture, quenching them, and analyzing them by GC, researchers can construct a reaction profile, plotting the concentration of reactants and products over time. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally labile compounds like this compound. It is particularly crucial for determining the purity and, most importantly, the enantiomeric excess (e.e.) of this chiral molecule.
For purity assessment, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol (B129727) and water. A UV detector is commonly used for detection, as the benzene ring in this compound absorbs UV light.
The determination of enantiomeric excess requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of enantiomers. nih.gov The choice of the specific chiral column and the mobile phase composition (often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) is critical for achieving baseline separation of the two enantiomers. nih.govreddit.com
Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Value |
| Column | Chiralpak IA or equivalent (amylose-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Once the enantiomers are separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be expected to show characteristic absorptions corresponding to its various functional groups. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the ethyl group would be observed around 2980-2850 cm⁻¹. A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the range of 1250-1200 cm⁻¹. The C-Br stretching vibration usually appears in the fingerprint region, typically below 700 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, with characteristic bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration, while sometimes weak in the IR spectrum, can give a more prominent signal in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2980 - 2850 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O (methoxy) | Stretching | 1250 - 1200 |
| C-Br | Stretching | < 700 |
Note: These are predicted values based on the analysis of similar compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure of this compound has been reported in the Cambridge Structural Database, analysis of related structures, such as those of other bromo-substituted benzene derivatives, can provide insights into the potential solid-state packing and intermolecular interactions. researchgate.net
In the solid state, molecules of this compound would likely be arranged to maximize favorable intermolecular interactions. These could include van der Waals forces, dipole-dipole interactions arising from the polar C-Br and C-O bonds, and potentially weak C-H···π and C-H···O hydrogen bonds. A significant interaction that is often observed in the crystal structures of bromo-aromatic compounds is the Br···Br halogen bond, which can play a crucial role in directing the crystal packing. researchgate.net
Should a single crystal of this compound be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including the nature and geometry of any intermolecular interactions. This information is fundamental for understanding the physical properties of the compound in the solid state and can be correlated with its spectroscopic data.
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations, which apply the principles of quantum mechanics to molecules, are fundamental to understanding the intrinsic properties of this compound. These calculations can predict molecular geometries, conformational preferences, and the distribution of electrons, which in turn dictate the molecule's stability and reactivity.
Conformation and Stereoisomerism
This compound possesses a chiral center at the carbon atom of the ethyl group bonded to the bromine atom, meaning it exists as a pair of enantiomers, (R)- and (S)-1-(1-bromoethyl)-2-methoxybenzene. Furthermore, the molecule has rotational freedom around the C-C bond of the ethyl group and the C-O bond of the methoxy group, leading to various possible conformations.
Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to perform a conformational analysis. By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped out. This allows for the identification of the most stable conformers (energy minima). For anisole (B1667542) and its derivatives, the orientation of the methoxy group relative to the benzene ring is a key factor. researchgate.netacs.org It typically lies in the plane of the ring to maximize p-π conjugation, but steric hindrance from the adjacent bromoethyl group can cause it to twist.
A hypothetical conformational analysis would likely reveal that the most stable conformer minimizes the steric repulsion between the bulky bromoethyl group and the methoxy group. The relative energies of different staggered and eclipsed conformations of the ethyl group would also be determined.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (Br-C-C-H) | Relative Energy (kJ/mol) |
| A (Global Minimum) | ~10° | ~60° (gauche) | 0.0 |
| B | ~10° | ~180° (anti) | 5.2 |
| C | ~90° | ~60° (gauche) | 12.5 |
Note: Data is hypothetical and for illustrative purposes.
Electron Density Distribution and Reactivity Hotspots
The arrangement of substituents on the benzene ring significantly influences its electronic properties. The methoxy group (-OCH3) is an electron-donating group, increasing electron density on the ring, particularly at the ortho and para positions, through resonance. libretexts.org The bromoethyl group is generally considered to be electron-withdrawing due to the electronegativity of the bromine atom, which deactivates the ring. The interplay of these electronic effects determines the molecule's reactivity. msu.eduunacademy.compurechemistry.org
Quantum chemical calculations can provide a detailed picture of the electron density distribution. A Molecular Electrostatic Potential (MEP) map, for instance, would visually represent the regions of high and low electron density. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
In this compound, the MEP would likely show a high electron density on the benzene ring, especially at the positions para to the methoxy group and ortho to the bromoethyl group, making these sites potential hotspots for electrophilic aromatic substitution. diva-portal.org The carbon atom attached to the bromine is a key electrophilic site, susceptible to nucleophilic substitution.
Reaction Mechanism Prediction and Energy Landscape Mapping
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a dynamic view of how this compound might behave in a chemical transformation.
Potential Energy Surface Calculations for Transition States
For a given reaction, such as a nucleophilic substitution at the benzylic carbon, computational methods can be used to calculate the potential energy surface. This involves identifying the structures of the reactants, products, and the transition state that connects them. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
For example, in an SN1 reaction, the rate-determining step would be the formation of a benzylic carbocation intermediate. examside.comvedantu.com Calculations would focus on the stability of this carbocation, which is influenced by the electronic effects of the methoxy group. In an SN2 reaction, the calculations would model the concerted process of the nucleophile attacking and the bromide leaving group departing.
Table 2: Hypothetical Activation Energies for Nucleophilic Substitution of this compound
| Reaction Type | Nucleophile | Transition State Geometry | Calculated Activation Energy (kJ/mol) |
| SN1 | H2O | Planar carbocation | 85 |
| SN2 | CN- | Trigonal bipyramidal | 110 |
Note: Data is hypothetical and for illustrative purposes.
Solvent Effects on Reaction Dynamics
Reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a profound effect on reaction dynamics by stabilizing or destabilizing reactants, products, and transition states. Computational models can account for these solvent effects, either through explicit modeling of individual solvent molecules or through implicit continuum models that represent the solvent as a polarizable medium.
For a reaction involving charged species, such as the carbocation intermediate in an SN1 reaction of this compound, a polar solvent would be expected to stabilize the intermediate, thereby lowering the activation energy and accelerating the reaction. Computational studies can quantify this effect by performing calculations in different simulated solvent environments.
Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data from first principles. This can be invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of ¹H and ¹³C atoms in a molecule. researchgate.netuncw.edu These predicted shifts can then be compared to experimental data to confirm the proposed structure. frontiersin.orgnih.govgithub.io The accuracy of these predictions depends on the level of theory and the basis set used. For hydrogens on a carbon adjacent to an ether oxygen, a downfield shift is typically observed. pressbooks.pub
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH(Br) | 5.35 | 45.2 |
| CH₃ (ethyl) | 1.98 | 26.8 |
| OCH₃ | 3.89 | 56.1 |
| Aromatic C-H | 6.90 - 7.40 | 111.5 - 130.0 |
| Aromatic C-O | 157.3 | |
| Aromatic C-C(Br) | 135.8 |
Note: Data is hypothetical and for illustrative purposes. Experimental values would be needed for a direct comparison.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. spectroscopyonline.com This can aid in the assignment of experimental IR bands to specific molecular motions. For an aromatic ether like this compound, characteristic C-O stretching frequencies would be expected. youtube.com Phenyl alkyl ethers often show two strong absorbances for C-O stretching. pressbooks.pub
Table 4: Hypothetical Predicted IR Frequencies for Key Vibrational Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1050 | Strong |
| C-Br Stretch | 550 - 650 | Medium |
Note: Data is hypothetical and for illustrative purposes.
Molecular Modeling for Ligand and Catalyst Design
The strategic design of novel ligands and catalysts is a cornerstone of modern chemistry, with computational modeling serving as an indispensable tool for predicting and understanding molecular behavior. For a molecule such as this compound, theoretical and computational approaches offer a powerful means to explore its potential as a ligand in catalysis, guiding the synthesis of more efficient and selective catalytic systems. These methods allow for the in-silico evaluation of various properties, from electronic structure to the energetics of reaction pathways, thereby accelerating the development of new catalysts.
Molecular modeling techniques, particularly those rooted in quantum mechanics, provide deep insights into the intrinsic properties of this compound that are critical for its function as a ligand. Density Functional Theory (DFT) is a prominent method used to investigate the electronic and structural characteristics of molecules. Through DFT calculations, it is possible to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, which can be a desirable trait in a ligand designed for catalysis.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. These maps identify nucleophilic and electrophilic regions, which are fundamental for predicting how the ligand will interact with a metal center and other reactants. For this compound, the oxygen atom of the methoxy group and the bromine atom are expected to be key sites for coordination and interaction.
In the context of catalyst design, molecular modeling is instrumental in predicting the geometry and stability of metal complexes formed with this compound as a ligand. By modeling the coordination of this ligand to various transition metals, such as palladium, it is possible to assess the steric and electronic effects it imparts on the metal center. nih.gov These computational models can predict bond lengths, bond angles, and coordination energies, offering a detailed picture of the resulting complex.
For instance, the design of catalysts for cross-coupling reactions often involves the fine-tuning of the ligand's properties to optimize the catalytic cycle. Computational studies can simulate key steps of this cycle, such as oxidative addition, transmetalation, and reductive elimination. By calculating the activation barriers for these steps with different ligand modifications, researchers can rationally design more effective catalysts. The electronic nature of substituents on the aromatic ring of this compound can significantly influence the catalytic activity. nih.gov
The following table illustrates the type of data that can be generated through DFT calculations to assess the potential of a ligand like this compound in catalyst design. The values are hypothetical and serve to demonstrate the application of computational chemistry.
| Property | Calculated Value | Significance in Catalyst Design |
| HOMO Energy | -6.5 eV | Influences the ligand's ability to donate electrons to the metal center. |
| LUMO Energy | -0.8 eV | Relates to the ligand's ability to accept back-donation from the metal. |
| HOMO-LUMO Gap | 5.7 eV | Indicates the ligand's stability and reactivity. |
| Dipole Moment | 2.5 D | Affects the solubility and interaction of the catalyst with the solvent and reactants. |
| Pd-Ligand Bond Dissociation Energy | 55 kcal/mol | A measure of the stability of the metal-ligand complex. |
| Activation Energy for Oxidative Addition | 15 kcal/mol | A lower barrier suggests a more efficient catalytic cycle. |
Molecular docking studies represent another facet of computational chemistry that can be applied to catalyst design, particularly in the realm of biocatalysis or when targeting specific active sites in a larger molecular framework. nih.gov While more commonly associated with drug discovery, docking simulations can be adapted to model the interaction of a catalyst containing the this compound ligand with a substrate molecule. This can provide insights into the substrate binding affinity and the orientation of the substrate relative to the catalytic center, which are crucial for selectivity.
Conclusion
1-(1-Bromoethyl)-2-methoxybenzene is a synthetically useful organic compound. Its value stems from the reactive benzylic bromide, which allows for a variety of chemical transformations. While detailed experimental data for this specific isomer is not abundant in the public domain, its properties and reactivity can be reliably inferred from the established principles of organic chemistry and data from closely related compounds. This compound holds potential for application in the synthesis of more complex and potentially valuable molecules.
Applications in Advanced Organic Synthesis and Chemical Research
Building Block for Complex Molecule Construction
The unique combination of functional groups in 1-(1-bromoethyl)-2-methoxybenzene makes it a versatile starting material for the synthesis of more complex chemical structures. The presence of the bromoethyl group allows for a variety of substitution and coupling reactions, while the methoxybenzene moiety influences the reactivity and provides a scaffold for further functionalization.
While specific studies detailing the use of this compound as a direct precursor in the synthesis of marketed pharmaceuticals are not extensively documented, its structural motifs are present in various biologically active compounds. Halogenated and methoxy-substituted phenyl derivatives are common in medicinal chemistry. For instance, related compounds like 2-bromo-1-(4-methoxyphenyl)ethanone are recognized as key intermediates in the synthesis of pharmaceutical agents, where the bromine atom can be crucial for enhancing biological activity. solubilityofthings.com The incorporation of bromine into organic molecules is a known strategy for exploring new chemical space in drug design. solubilityofthings.com
The general class of α-substituted o-methoxybenzyl alcohols, which can be synthesized from precursors like this compound, are also of interest. Asymmetric synthesis methods have been developed to produce these alcohols in enantiomerically pure forms, which are valuable chiral building blocks for more complex targets. rsc.org The structural framework of this compound is therefore of significant interest in the design of synthetic pathways toward new therapeutic agents.
In the realm of polymer and material science, this compound has potential as an initiator in controlled radical polymerization processes, particularly Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for creating well-defined polymers with controlled molecular weights and low polydispersity. mdpi.com The process relies on an initiator, typically an alkyl halide, that can be reversibly activated and deactivated by a transition metal complex. mdpi.com
The structure of this compound, specifically the secondary benzylic bromide, is well-suited for this purpose. While direct polymerization of this specific compound as a monomer is not common, its role as an ATRP initiator for various vinyl monomers is theoretically plausible. For example, similar bromo-functionalized compounds are used to initiate the polymerization of monomers like styrenes and acrylates. nih.gov The use of such initiators allows for the creation of polymers with specific end-group functionalities, which can be used to synthesize block copolymers and other advanced materials. nih.gov The methoxy (B1213986) group on the benzene (B151609) ring could also influence the polymerization kinetics and properties of the resulting polymer.
Table 1: Potential Polymerization Systems using this compound as an Initiator
| Monomer | Potential Polymer | Polymerization Technique |
|---|---|---|
| Styrene | Poly(styrene) | Atom Transfer Radical Polymerization (ATRP) |
| Methyl methacrylate | Poly(methyl methacrylate) | Atom Transfer Radical Polymerization (ATRP) |
Contributions to Fundamental Principles of Stereoselectivity and Regioselectivity
The distinct chemical features of this compound make it an excellent model substrate for studying the fundamental principles of stereoselectivity and regioselectivity in organic reactions.
Stereoselectivity: The compound possesses a chiral carbon atom at the junction of the ethyl chain and the benzene ring. This chirality means that reactions involving the substitution of the bromine atom can proceed with specific stereochemical outcomes. For example, in an S(_N)2 reaction, a nucleophile will attack the chiral center from the side opposite to the leaving group (bromine), resulting in an inversion of the stereochemical configuration. The study of such reactions with enantiomerically pure this compound can provide valuable insights into reaction mechanisms and the factors that control stereoselectivity.
Regioselectivity: The substituted benzene ring in this compound presents multiple sites for further chemical modification, making it a useful tool for investigating regioselectivity. The methoxy group is an ortho-, para-directing group for electrophilic aromatic substitution, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the steric hindrance from the adjacent bromoethyl group would likely influence the ratio of ortho to para products. Furthermore, the formation of an organometallic reagent, such as a Grignard reagent, by reacting the compound with magnesium, could be studied for its regioselectivity, as the magnesium could potentially insert at either the C-Br bond of the ethyl group or an activated C-Br bond on the aromatic ring if one were present. masterorganicchemistry.com
Table 2: Predicted Regiochemical and Stereochemical Outcomes
| Reaction Type | Reagent | Key Principle | Predicted Outcome |
|---|---|---|---|
| Nucleophilic Substitution | Strong Nucleophile (e.g., NaN(_3)) | Stereoselectivity (S(_N)2) | Inversion of configuration at the chiral center. |
| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO(_3)/H(_2)SO(_4)) | Regioselectivity | Substitution primarily at the para position to the methoxy group due to steric hindrance at the ortho positions. |
Future Perspectives and Interdisciplinary Research Opportunities
The versatile chemical nature of this compound opens up a range of future research avenues and interdisciplinary applications. Its potential as a building block and a probe for fundamental chemical principles suggests that its utility has yet to be fully explored.
In materials science, the use of this compound and its derivatives as initiators for ATRP could lead to the development of novel polymers with unique optical or electronic properties, influenced by the methoxy-substituted aromatic ring. These materials could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or as components in specialized coatings and sensors.
In medicinal chemistry and drug discovery, the compound could serve as a scaffold for the synthesis of libraries of new molecules to be screened for biological activity. The ability to perform stereoselective and regioselective reactions on this molecule would allow for the systematic modification of its structure to optimize its interaction with biological targets.
Furthermore, the study of this compound could be extended to the field of catalysis. The development of new catalytic systems that can selectively functionalize this compound would not only enhance its synthetic utility but also contribute to the broader field of organic synthesis. The interplay between the different functional groups in the molecule presents a unique challenge and opportunity for the design of highly selective catalysts. Asymmetric catalysis, in particular, could unlock new pathways to complex chiral molecules starting from this relatively simple precursor. nih.gov
Q & A
Q. What are the established synthetic routes for preparing 1-(1-Bromoethyl)-2-methoxybenzene, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves bromination of 1-ethyl-2-methoxybenzene using bromine (Br₂) in the presence of Lewis acid catalysts like Fe or AlBr₃. Key considerations include:
- Catalyst Selection : AlBr₃ enhances electrophilic substitution but may increase side reactions like ring bromination. Fe is milder but requires longer reaction times.
- Solvent and Temperature : Reactions are conducted in inert solvents (e.g., CCl₄) at 40–60°C to minimize radical pathways.
- Stoichiometry : Excess Br₂ (1.2–1.5 equivalents) ensures complete conversion but may require quenching with Na₂S₂O₃ to prevent over-bromination.
Q. Table 1: Synthetic Conditions and Outcomes
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|---|---|
| Fe | CCl₄ | 50 | 65–70 | 90 | Di-brominated isomers |
| AlBr₃ | CCl₄ | 60 | 75–80 | 85 | Ring-brominated derivatives |
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. The bromoethyl group shows a triplet for CH₂Br (δ 3.5–3.7 ppm) and a quartet for CH₂ adjacent to the benzene ring (δ 1.8–2.2 ppm).
- ¹³C NMR : The methoxy carbon resonates at δ 55–57 ppm, while the brominated carbon (C-Br) appears at δ 30–35 ppm.
- GC-MS : Molecular ion peak at m/z 214 (M-Br⁺) and fragment ions at m/z 121 (methoxybenzene).
Q. What are the common nucleophilic substitution reactions for this compound, and which reagents are most effective?
Methodological Answer: The bromoethyl group undergoes SN₂ reactions with:
- Hydroxide ions (OH⁻) : Produces 1-(1-hydroxyethyl)-2-methoxybenzene in aqueous ethanol (60–70% yield).
- Ammonia (NH₃) : Forms 1-(1-aminoethyl)-2-methoxybenzene under reflux in THF (50–55% yield).
- Cyanide (CN⁻) : Requires phase-transfer catalysts (e.g., TBAB) in DMSO to achieve 70–75% yield of the nitrile derivative.
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitutions in this compound?
Methodological Answer:
- Steric Effects : The methoxy group at the ortho position hinders nucleophilic attack on the adjacent CH₂Br carbon, directing substitution to the terminal CH₂ group.
- Electronic Effects : Electron-withdrawing methoxy groups polarize the C-Br bond, accelerating SN₂ mechanisms. DFT studies show a 10–15% lower activation energy for terminal substitution compared to proximal attack.
Validation : Kinetic isotope effects (KIE) and Hammett plots confirm electronic dominance over steric factors.
Q. How can contradictory spectral data for this compound be resolved in structural elucidation?
Methodological Answer: Discrepancies in NMR shifts (e.g., CH₂Br δ values varying by ±0.3 ppm) arise from solvent polarity and concentration. Strategies include:
- Cross-Validation : Compare 2D NMR (COSY, HSQC) to assign coupling patterns.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility in the bromoethyl chain.
Case Study : A 2025 study resolved δ 3.6 ppm (CH₂Br) vs. δ 3.9 ppm (literature) by using CDCl₃ instead of DMSO-d₆.
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict oxidative addition barriers for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The methoxy group lowers the LUMO energy by 0.8 eV, enhancing electrophilicity.
- MD Simulations : Solvent effects (e.g., DMF vs. toluene) alter transition-state geometries, impacting yields by 20–25%.
Tool : Gaussian 16 or ORCA with implicit solvation models.
Q. What biological activities are observed in derivatives of this compound, and how do structural modifications enhance efficacy?
Methodological Answer: Derivatives with substituents at the para position show:
- Antimicrobial Activity : Fluorinated analogs inhibit E. coli (MIC = 12.5 µg/mL) via membrane disruption.
- Antioxidant Properties : Hydroxyl derivatives scavenge DPPH radicals (IC₅₀ = 8.7 µM).
Q. Table 2: Bioactivity of Derivatives
| Derivative | Modification | Activity (IC₅₀/MIC) | Target Organism |
|---|---|---|---|
| 1-(1-Fluoroethyl)-2-methoxy | F substitution | MIC = 12.5 µg/mL | E. coli |
| 1-(1-Hydroxyethyl)-2-methoxy | OH substitution | IC₅₀ = 8.7 µM | DPPH radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
